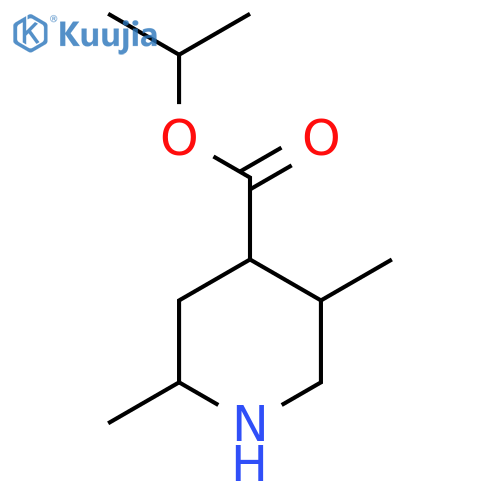

Cas no 2172251-75-9 (propan-2-yl 2,5-dimethylpiperidine-4-carboxylate)

propan-2-yl 2,5-dimethylpiperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- propan-2-yl 2,5-dimethylpiperidine-4-carboxylate

- 2172251-75-9

- EN300-1599975

-

- インチ: 1S/C11H21NO2/c1-7(2)14-11(13)10-5-9(4)12-6-8(10)3/h7-10,12H,5-6H2,1-4H3

- InChIKey: HQQMHGPXFWLSQX-UHFFFAOYSA-N

- ほほえんだ: O(C(C)C)C(C1CC(C)NCC1C)=O

計算された属性

- せいみつぶんしりょう: 199.157228913g/mol

- どういたいしつりょう: 199.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 38.3Ų

propan-2-yl 2,5-dimethylpiperidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1599975-0.1g |

propan-2-yl 2,5-dimethylpiperidine-4-carboxylate |

2172251-75-9 | 0.1g |

$1533.0 | 2023-05-26 | ||

| Enamine | EN300-1599975-0.05g |

propan-2-yl 2,5-dimethylpiperidine-4-carboxylate |

2172251-75-9 | 0.05g |

$1464.0 | 2023-05-26 | ||

| Enamine | EN300-1599975-100mg |

propan-2-yl 2,5-dimethylpiperidine-4-carboxylate |

2172251-75-9 | 100mg |

$678.0 | 2023-09-23 | ||

| Enamine | EN300-1599975-2.5g |

propan-2-yl 2,5-dimethylpiperidine-4-carboxylate |

2172251-75-9 | 2.5g |

$3417.0 | 2023-05-26 | ||

| Enamine | EN300-1599975-0.25g |

propan-2-yl 2,5-dimethylpiperidine-4-carboxylate |

2172251-75-9 | 0.25g |

$1604.0 | 2023-05-26 | ||

| Enamine | EN300-1599975-1.0g |

propan-2-yl 2,5-dimethylpiperidine-4-carboxylate |

2172251-75-9 | 1g |

$1742.0 | 2023-05-26 | ||

| Enamine | EN300-1599975-250mg |

propan-2-yl 2,5-dimethylpiperidine-4-carboxylate |

2172251-75-9 | 250mg |

$708.0 | 2023-09-23 | ||

| Enamine | EN300-1599975-2500mg |

propan-2-yl 2,5-dimethylpiperidine-4-carboxylate |

2172251-75-9 | 2500mg |

$1509.0 | 2023-09-23 | ||

| Enamine | EN300-1599975-5000mg |

propan-2-yl 2,5-dimethylpiperidine-4-carboxylate |

2172251-75-9 | 5000mg |

$2235.0 | 2023-09-23 | ||

| Enamine | EN300-1599975-1000mg |

propan-2-yl 2,5-dimethylpiperidine-4-carboxylate |

2172251-75-9 | 1000mg |

$770.0 | 2023-09-23 |

propan-2-yl 2,5-dimethylpiperidine-4-carboxylate 関連文献

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

propan-2-yl 2,5-dimethylpiperidine-4-carboxylateに関する追加情報

Introduction to Propan-2-yl 2,5-dimethylpiperidine-4-carboxylate (CAS No. 2172251-75-9)

Propan-2-yl 2,5-dimethylpiperidine-4-carboxylate, identified by its CAS number 2172251-75-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including its propan-2-yl side chain and the presence of two methyl groups at the 2 and 5 positions of the piperidine ring, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of Propan-2-yl 2,5-dimethylpiperidine-4-carboxylate have been subjects of extensive research due to its potential role as an intermediate in the development of novel pharmaceutical agents. The compound’s molecular structure suggests that it may exhibit properties such as solubility, stability, and bioavailability, which are critical factors in drug design. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for further investigation.

In the context of modern drug discovery, Propan-2-yl 2,5-dimethylpiperidine-4-carboxylate has been explored for its potential applications in treating various diseases. The piperidine scaffold is known to be a privileged structure in medicinal chemistry, often found in bioactive molecules targeting neurological disorders, infectious diseases, and cancer. The specific modifications present in this compound, such as the propan-2-yl moiety and the dimethyl substitution pattern on the piperidine ring, may influence its binding affinity to biological targets. This has led to its investigation as a lead compound or a key intermediate in the synthesis of potential therapeutic agents.

Recent studies have highlighted the importance of Propan-2-yl 2,5-dimethylpiperidine-4-carboxylate in developing novel treatments for neurological conditions. Piperidine derivatives have shown promise in modulating neurotransmitter systems, which are involved in disorders such as Alzheimer’s disease, Parkinson’s disease, and depression. The structural features of this compound may allow it to interact with specific receptors or enzymes in the brain, potentially leading to new pharmacological interventions. Furthermore, its chemical stability and ease of functionalization make it a valuable building block for designing more complex drug molecules.

The pharmacokinetic properties of Propan-2-yl 2,5-dimethylpiperidine-4-carboxylate are also areas of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies have begun to explore these aspects, providing insights into its behavior within biological systems. These studies are essential for determining appropriate dosing regimens and identifying any potential side effects or toxicities associated with the compound.

From a synthetic chemistry perspective, Propan-2-yl 2,5-dimethylpiperidine-4-carboxylate represents an interesting challenge due to its complex structural framework. Researchers have developed innovative synthetic routes to access this compound efficiently while maintaining high yields and purity. These methodologies often involve multi-step reactions that require careful optimization to ensure scalability for industrial production. The development of robust synthetic strategies has been instrumental in making this compound more readily available for further biological evaluation.

The future prospects for Propan-2-yl 2,5-dimethylpiperidine-4-carboxylate are promising as ongoing research continues to uncover new applications and refine its use in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. As computational modeling techniques advance, virtual screening approaches may be employed to identify new derivatives with enhanced biological activity or improved pharmacokinetic profiles.

In conclusion,Propan-2-yl 2,5-dimethylpiperidine-4-carboxylate (CAS No. 2172251-75-9) is a significant compound with potential applications across multiple therapeutic areas. Its unique structural features make it a valuable candidate for further research and development in pharmaceutical chemistry. As our understanding of its biological activities and synthetic pathways continues to grow, Propan - - yl - - - - - - - -- - - -- -- -- -- -- -- -- -- -- -- - - - -- --- --- --- --- --- --- --- --- --- --- ------ --- --- --- --------------25-Dimethyl-piperidine---4-Carboxylate holds great promise for contributing to the next generation of innovative treatments.

2172251-75-9 (propan-2-yl 2,5-dimethylpiperidine-4-carboxylate) 関連製品

- 1698576-98-5(tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate)

- 2229436-53-5(1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine)

- 919840-34-9(N-4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl-4-(propan-2-ylsulfanyl)benzamide)

- 860595-88-6(4-(3-Methylbenzyl)oxybenzoic Acid)

- 4373-59-5(Pyridine, 2-[4-(methylthio)phenyl]-)

- 2228822-23-7(O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine)

- 1226454-74-5(2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)

- 64949-88-8(4-THIAZOLECARBOXYLIC ACID, 2-[2-(ACETYLAMINO)ETHYL]-)

- 773871-79-7([1,1'-Biphenyl]-3-methanol,4'-fluoro-)

- 83584-42-3(3-(Isoquinolin-1-ylmethyl)benzonitrile)